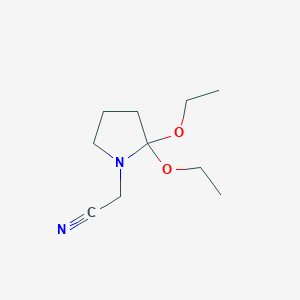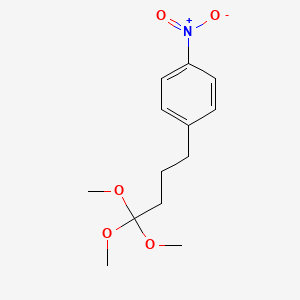
Benzoic acid, (trifluoroacetyl)-, hexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, (trifluoroacetyl)-, hexyl ester is an organic compound with the molecular formula C15H17F3O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a hexyl ester group, and the benzene ring is substituted with a trifluoroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoic acid, (trifluoroacetyl)-, hexyl ester can be synthesized through the esterification of benzoic acid derivatives. One common method involves the reaction of benzoic acid with hexanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of acid chlorides. Benzoic acid can be converted to its acid chloride derivative using reagents like thionyl chloride (SOCl2). The resulting acid chloride can then react with hexanol to form the ester in the presence of a base, such as pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and solvents is carefully controlled to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, (trifluoroacetyl)-, hexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzoic acid and hexanol.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the hexyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to reduce the trifluoroacetyl group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: Benzoic acid and hexanol.
Reduction: Benzoic acid, (hydroxy)-, hexyl ester.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, (trifluoroacetyl)-, hexyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other benzoic acid derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
Wirkmechanismus
The mechanism of action of benzoic acid, (trifluoroacetyl)-, hexyl ester involves its interaction with various molecular targets. The trifluoroacetyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing benzoic acid, which is known for its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, (trifluoroacetyl)-, hexyl ester can be compared with other benzoic acid esters, such as:
Benzoic acid, methyl ester: A simpler ester with a methyl group instead of a hexyl group. It has different solubility and volatility properties.
Benzoic acid, ethyl ester: Similar to the methyl ester but with an ethyl group, offering slightly different chemical reactivity.
Benzoic acid, (trifluoroacetyl)-, methyl ester: Similar to the compound but with a methyl group instead of a hexyl group, affecting its lipophilicity and biological activity.
This compound is unique due to the presence of both the trifluoroacetyl and hexyl ester groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
93095-71-7 |
|---|---|
Molekularformel |
C15H17F3O3 |
Molekulargewicht |
302.29 g/mol |
IUPAC-Name |
hexyl 2-(2,2,2-trifluoroacetyl)benzoate |
InChI |
InChI=1S/C15H17F3O3/c1-2-3-4-7-10-21-14(20)12-9-6-5-8-11(12)13(19)15(16,17)18/h5-6,8-9H,2-4,7,10H2,1H3 |
InChI-Schlüssel |
CWWZMVLSOSEMIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




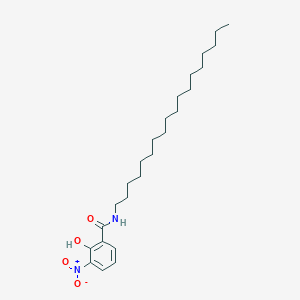
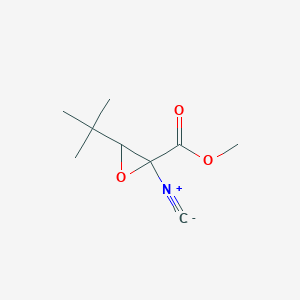


![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
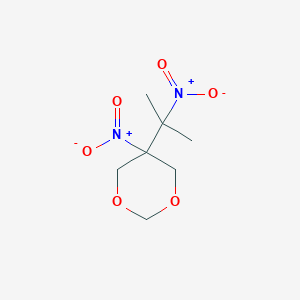
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
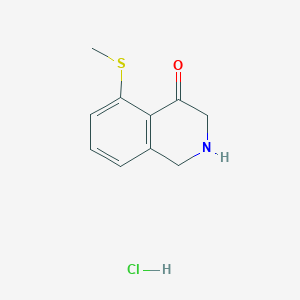
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
